(4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-6-5-9-20(21)24-13-15-25(16-14-24)22(26)23(11-17-28-18-12-23)19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWBLBTGAWFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The structure features a piperazine ring and a tetrahydropyran moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1203402-33-8 |
The compound is hypothesized to act primarily through interactions with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that derivatives of piperazine compounds often exhibit activity as serotonin antagonists, influencing mood and anxiety pathways.
Key Findings:
- Serotonin Receptor Interaction : Similar compounds have shown selective antagonism at presynaptic and postsynaptic 5-HT1A receptors, which are crucial in modulating serotonin levels in the brain .
- G-Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, a significant class of drug targets involved in numerous physiological processes .
Biological Activity
The biological activity of (4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been evaluated in various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate to high affinity for several receptor types, including:
- Serotonin Receptors : Binding assays indicate a potential for influencing serotonergic signaling pathways.
- Kinase Activity : The compound has shown some activity against kinases, which play critical roles in cellular signaling and metabolism.
Toxicity Profiles
A comprehensive analysis across multiple chemical classes, including this compound, revealed insights into its toxicity and safety profiles. The ToxCast database has been instrumental in identifying potential toxicological endpoints related to this compound .
Case Studies
- Antidepressant Activity : A study on related piperazine derivatives indicated their efficacy in animal models for depression, suggesting that (4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone could have similar effects due to its structural analogies .
- Anxiolytic Properties : Research has highlighted the anxiolytic potential of piperazine-containing compounds, which may translate to therapeutic applications for anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other piperazine-methanone derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Piperazine Substituent | Carbonyl-Linked Group | Key Features |
|---|---|---|---|---|---|
| Target Compound: “(4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” | C₂₃H₂₇N₂O₃ | 379.5 | 2-Methoxyphenyl | 4-Phenyltetrahydro-2H-pyran | High lipophilicity due to phenyl-tetrahydropyran; potential CNS activity |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone () | C₁₅H₁₈N₃O₂ | 280.3 | 4-Aminophenyl | Furan-2-yl | Polar furan group may enhance solubility; nitro reduction synthesis pathway |
| (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride () | C₁₇H₂₃ClN₄O₂ | 350.8 | 1-Ethylimidazole | 4-Methoxyphenyl | Imidazole substitution introduces basicity; hydrochloride salt improves crystallinity |
| 2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone () | C₂₁H₂₅F₃N₄O₂ | 422.4 | 5-(Trifluoromethyl)pyridin-2-yl | Pyrrol-tetrahydropyran | Trifluoromethyl group enhances metabolic stability; pyrrole increases aromaticity |
Structural and Functional Insights
Piperazine Substituent Variations: The target compound’s 2-methoxyphenyl group contrasts with 4-aminophenyl () and 1-ethylimidazole (). The 5-(trifluoromethyl)pyridine substituent in introduces strong electron-withdrawing effects, which may alter binding kinetics .
Carbonyl-Linked Group Differences: The target’s tetrahydropyran-phenyl group contributes to steric bulk and lipophilicity, likely improving blood-brain barrier penetration. In contrast, furan () and 4-methoxyphenyl () groups reduce hydrophobicity, favoring peripheral activity.
Synthetic Pathways :
- employs nucleophilic aromatic substitution followed by nitro reduction , a strategy adaptable to the target compound’s synthesis if nitro intermediates are used .
- and highlight the use of heterocyclic substituents (imidazole, pyrrole), suggesting modular approaches to diversifying the target’s scaffold .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide clues:
- : A fluoroquinolone derivative with a related piperazine-acetyl group suggests antibacterial applications, though the target’s tetrahydropyran group may shift therapeutic focus .
- : The trifluoromethylpyridine group’s metabolic resistance could guide optimization of the target compound’s half-life .
Q & A
Q. What synthetic methodologies are effective for synthesizing (4-(2-methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Prepare the piperazine precursor (e.g., 4-(2-methoxyphenyl)piperazine) by reacting 2-methoxyphenyl bromide with piperazine under reflux in acetonitrile .
- Step 2 : React the piperazine intermediate with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product. Typical yields range from 60–75% .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Key signals include:
- ¹H NMR : A singlet at δ 3.76 ppm (methoxy group), aromatic protons at δ 6.8–7.4 ppm (phenyl groups), and piperazine/tetrahydropyran protons at δ 2.5–4.0 ppm .
- ¹³C NMR : Carbonyl resonance at ~165 ppm, tetrahydropyran carbons at 30–70 ppm, and aromatic carbons at 110–150 ppm .
- Elemental Analysis : Confirm purity via %C, %H, %N (e.g., Calcd: C 72.3%, H 6.8%, N 6.2%; Found: C 72.1%, H 6.7%, N 6.3%) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for serotonin (5-HT₁A/2A) or dopamine receptor affinity due to structural similarity to piperazine-based ligands .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (monoclinic system, space group P2₁/c) reveals bond lengths (C=O: 1.21 Å), dihedral angles (piperazine vs. tetrahydropyran: 85°), and intermolecular interactions (e.g., C–H···O) .
- Data Interpretation : Compare experimental results with DFT-optimized geometries to validate conformational stability .
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Variable Control : Optimize reaction temperature (e.g., 25°C vs. 40°C) and solvent polarity (DCM vs. THF) to minimize byproducts .
- Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect residual intermediates (e.g., unreacted piperazine) .
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : React with HCl to form a hydrochloride salt, improving bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
